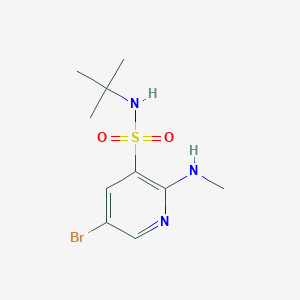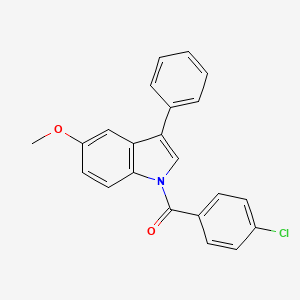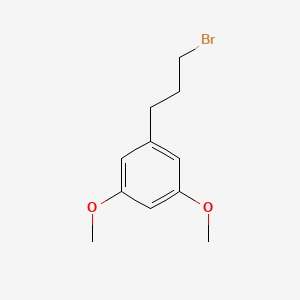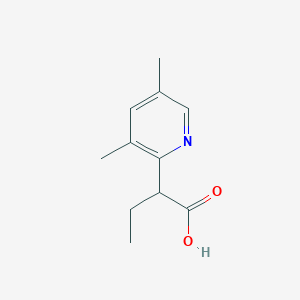![molecular formula C9H5BrN4 B13086163 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a heterocyclic compound that belongs to the class of triazolo-naphthyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the triazolo ring fused to a naphthyridine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in good yields .
Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of 1,2,4-triazolo[1,5-a]pyridines, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency, reduced reaction times, and eco-friendly nature. Additionally, the scalability of these methods makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused-ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, trimethylsilyl azide, and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazolo-naphthyridines, fused-ring systems, and various oxidation and reduction derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with applications in anticancer, antimicrobial, and anti-inflammatory therapies.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in various biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit kinases or other signaling molecules involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring structure and exhibit comparable chemical reactivity.
1,8-Naphthyridines: These compounds have a naphthyridine core and are studied for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Propiedades
Fórmula molecular |
C9H5BrN4 |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
5-bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
InChI |
InChI=1S/C9H5BrN4/c10-7-4-8-13-12-5-14(8)9-6(7)2-1-3-11-9/h1-5H |
Clave InChI |
JGVSVLACPOWEDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N3C=NN=C3C=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)






![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)




